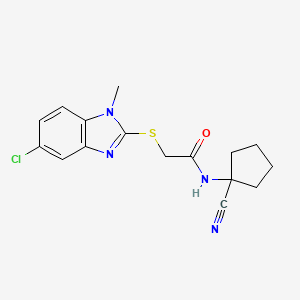

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide

Description

Properties

IUPAC Name |

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4OS/c1-21-13-5-4-11(17)8-12(13)19-15(21)23-9-14(22)20-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYNNBSDPKITHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps:

Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core, which can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Chlorination and Methylation: The benzimidazole core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

Thioether Formation: The chlorinated and methylated benzimidazole is reacted with a thiol compound to form the thioether linkage.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to modify the benzimidazole core or the acetamide moiety.

Substitution: The chloro group on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Modified benzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and sulfanyl group. These interactions may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide with analogous acetamide derivatives reported in recent literature and patents. Key structural and functional differences are highlighted to contextualize its unique properties.

Table 1: Structural and Functional Comparison

Structural Differentiation

- Benzimidazole vs. Benzothiazole Core : The target compound’s benzimidazole core differs from benzothiazole-based analogs (e.g., compounds in ). Benzimidazoles exhibit stronger π-π stacking interactions with biological targets due to their aromatic nitrogen atoms, whereas benzothiazoles are more electronegative, favoring hydrogen bonding .

- Substituent Effects: The 1-cyanocyclopentyl group in the target compound introduces conformational rigidity and steric hindrance, contrasting with the flexible methoxyphenyl or trifluoromethyl groups in . The 5-chloro substituent enhances halogen bonding compared to non-halogenated analogs in .

Pharmacological Implications

- Kinase Inhibition : The benzimidazole-sulfanyl scaffold may target ATP-binding pockets in kinases, akin to imatinib derivatives. In contrast, benzothiazole-based acetamides () often target tubulin or inflammatory pathways.

- Metabolic Stability: The cyanocyclopentyl group likely improves metabolic stability compared to N,N-diphenylacetamide derivatives (), which are prone to oxidative metabolism.

Research Findings and Data

- Cytotoxicity : Benzothiazole-acetamides () exhibit IC₅₀ values of <10 µM in cancer cell lines, whereas chalcone-acetamide hybrids () show weaker activity (IC₅₀ > 50 µM).

Biological Activity

The compound 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C13H14ClN3OS

- Molecular Weight : 299.79 g/mol

- Chemical Structure : The compound features a benzimidazole core substituted with a chloro group and a sulfanyl moiety, along with a cyanocyclopentyl group attached to an acetamide.

Anticancer Activity

Benzimidazole derivatives are known for their anticancer properties. A review highlighted the mechanism by which benzimidazole compounds induce apoptosis in cancer cells through the modulation of various signaling pathways . Although direct studies on the specific compound are scarce, its structural analogs have shown promise in inhibiting cancer cell proliferation.

Enzyme Inhibition

Inhibitory activity against certain enzymes has been observed in benzimidazole derivatives. For instance, some compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This suggests potential applications in cancer therapy or as antimicrobial agents.

Toxicological Studies

Data Summary

The following table summarizes key findings related to the biological activity of benzimidazole derivatives:

Case Study 1: Synthesis and Testing of Related Compounds

A recent study synthesized several benzimidazole derivatives and tested their antimicrobial properties. The synthesized compounds were evaluated against standard bacterial strains, revealing that some exhibited notable antibacterial activity while others showed minimal effects. The study concluded that structural modifications could enhance biological activity .

Case Study 2: Anticancer Potential

Another research effort focused on evaluating the anticancer properties of benzimidazole derivatives. The study demonstrated that specific modifications to the benzimidazole structure could lead to enhanced cytotoxic effects against various cancer cell lines. This highlights the potential for developing new therapeutic agents based on similar structural frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.